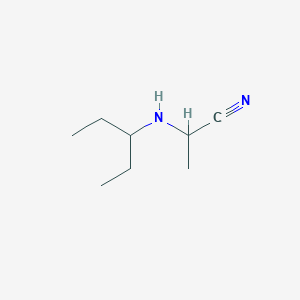

2-(1-Ethylpropylamino)-propionitrile

Description

2-(1-Ethylpropylamino)-propionitrile is a nitrile derivative featuring a branched alkylamino substituent at the 2-position of the propionitrile backbone. This functionalization likely influences its solubility, reactivity, and applications in pharmaceutical or fine chemical synthesis .

Properties

Molecular Formula |

C8H16N2 |

|---|---|

Molecular Weight |

140.23 g/mol |

IUPAC Name |

2-(pentan-3-ylamino)propanenitrile |

InChI |

InChI=1S/C8H16N2/c1-4-8(5-2)10-7(3)6-9/h7-8,10H,4-5H2,1-3H3 |

InChI Key |

MJMLMGXQDYDTSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NC(C)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally or functionally related to 2-(1-Ethylpropylamino)-propionitrile:

Key Observations:

- Propionitrile (C₃H₅N) serves as the parent compound.

- 2-(3-Benzoylphenyl)propionitrile has a bulky aromatic substituent, making it more lipophilic and less water-soluble than the target compound. Its high purity (>99%) and pharmaceutical applications contrast with the target compound’s likely role as a synthetic intermediate .

- (±)-3-[(α-Methylphenylethyl)amino]propionitrile shares the nitrile-amino motif but differs in substituent rigidity. The aromatic group may confer distinct electronic effects (e.g., resonance stabilization) absent in the target’s aliphatic branched chain .

- Thiourea derivatives (e.g., compounds 1c–1i in ) replace the nitrile with a thiourea (-NH-CS-NH-) group. This substitution increases polarity and hydrogen-bonding capacity, making them more suitable for enantioselective catalysis or chiral resolution compared to nitriles .

Physical and Chemical Properties

| Property | This compound | Propionitrile | 2-(3-Benzoylphenyl)propionitrile |

|---|---|---|---|

| Boiling Point | ~200–220°C (estimated) | 97°C | >250°C (estimated) |

| Water Solubility | Moderate (polar aprotic solvents) | 100 g/L | Low (lipophilic) |

| Reactivity | Base-catalyzed hydrolysis to amides | High volatility, toxic | Stable, used in pharmaceuticals |

| Toxicity (LD₅₀) | Likely lower than propionitrile | 39 mg/kg (rat) | Not reported |

- Propionitrile is highly toxic (LD₅₀ = 39 mg/kg in rats) and volatile (flash point = 9°C). The target compound’s branched alkylamino group may reduce volatility but retain acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.